![molecular formula C12H18ClNO4 B1463345 Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride CAS No. 1210775-07-7](/img/structure/B1463345.png)

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride

Overview

Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” is represented by the InChI code1S/C12H17NO4.ClH/c1-15-10-4-9 (5-11 (6-10)16-2)7-13-8-12 (14)17-3;/h4-6,13H,7-8H2,1-3H3;1H . The molecular weight of this compound is 275.73 . Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” include a molecular weight of 275.73 . The compound is in powder form and should be stored at room temperature .Scientific Research Applications

Synthesis and Characterization

Optimized Synthesis Techniques : Studies on compounds with structural similarities, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, have focused on optimizing synthesis conditions to achieve high yields. For example, optimized conditions for synthesizing related compounds involved adjusting the temperature, molar ratio of reactants, and reaction time, achieving yields up to 98% (Wang Guo-hua, 2008).

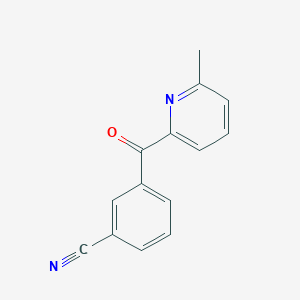

Facile Synthesis Methods : Research on facile synthesis techniques for novel compounds, including multi-component reactions, offers insights into creating complex molecules efficiently. A study detailing the synthesis of a novel cyanopyridine derivative through a four-component reaction emphasizes the potential for efficient syntheses of complex structures (Yang et al., 2011).

Novel Synthetic Routes : The synthesis of compounds like (-)-lasubine II through conjugate addition and intramolecular acylation of an amino ester showcases innovative approaches to complex molecular structures. Such methodologies could be applicable to the synthesis of methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride and similar compounds (T. G. Back & Michael D. Hamilton, 2002).

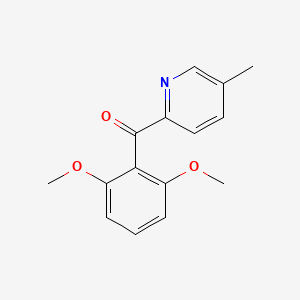

Molecular Design for Specific Functions : Research on derivatives of structurally related compounds for specific applications, such as inhibiting colon cancer cell proliferation, demonstrates the potential for designing molecules with targeted functions. This suggests a pathway for the development of new therapeutic agents or functional materials based on the chemical framework of methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride (S. E. Rayes et al., 2020).

Material Science Applications

- Hyperbranched Polymeric Materials : The synthesis and characterization of hyperbranched aromatic polyimides from precursors similar to the compound highlight its potential application in creating new materials with unique properties, such as solubility in common organic solvents and high molecular weights (Kazuhiro Yamanaka et al., 2000).

Safety and Hazards

“Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It’s possible that it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It’s possible that it may induce a variety of cellular responses depending on its targets and mode of action .

properties

IUPAC Name |

methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3;/h4-6,13H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJIQUUJUGXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNCC(=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride](/img/structure/B1463262.png)

![2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1463267.png)

![[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile](/img/structure/B1463273.png)

![2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463277.png)

![2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1463278.png)